15-Hydroperoxythromboxane A2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

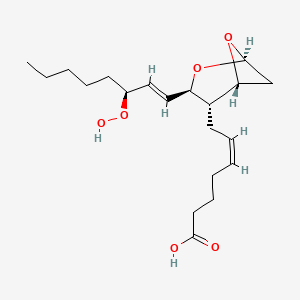

15-Hydroperoxythromboxane A2, also known as this compound, is a useful research compound. Its molecular formula is C20H32O6 and its molecular weight is 368.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Role in Cancer Research

15-Hydroperoxythromboxane A2 has been implicated in various cancer processes, particularly through its effects on tumor microenvironments. Research has shown that thromboxane A2 signaling can modulate angiogenesis, extracellular matrix stiffness, and immune responses within tumors. This modulation is critical as it influences tumor growth and metastasis.

- Tumor Cell Motility and Invasion : Elevated levels of thromboxane A2 have been associated with increased motility and invasiveness in cancer cells. Studies indicate that high expression of thromboxane A2 receptors correlates with poor prognosis across multiple cancer types, including breast, lung, and ovarian cancers .

- Therapeutic Resistance : Thromboxane A2 signaling pathways have been identified as contributing factors to therapeutic resistance in cancer treatments. Inhibition of these pathways may enhance the efficacy of existing treatments .

Cardiovascular Applications

This compound plays a crucial role in cardiovascular health due to its potent effects on platelet aggregation and vasoconstriction.

- Platelet Aggregation : This compound is approximately 25 times more potent than prostaglandin G2 in inducing platelet aggregation, making it a key player in thrombus formation during cardiovascular events such as myocardial infarction .

- Vascular Function : Thromboxane A2 contributes to vasoconstriction and is involved in the pathophysiology of hypertension. Its overproduction can lead to increased vascular resistance and elevated blood pressure .

Inflammatory Responses

The compound is also involved in inflammatory processes, where it acts as a mediator that can exacerbate conditions like asthma and other inflammatory diseases.

- Inflammation Mediator : As part of the prostaglandin pathway, this compound is implicated in the regulation of inflammatory responses. Its synthesis increases during inflammatory states, suggesting a potential target for anti-inflammatory therapies .

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological processes:

化学反应分析

Reaction Mechanisms

The reaction mechanisms involving 15-hydroperoxythromboxane A2 can be categorized into two primary pathways:

-

Homolytic Cleavage : This pathway involves the breaking of the O-O bond in hydroperoxide groups, yielding reactive radicals that can further react with other substrates or participate in radical chain reactions. Studies show that approximately 80% of 15-HPETE undergoes homolytic cleavage when acted upon by prostacyclin synthase and thromboxane synthase .

-

Heterolytic Cleavage : This pathway results in the formation of stable products like 15-hydroxyeicosatetraenoic acid (15-HETE) from hydroperoxide intermediates. The kinetics of these reactions demonstrate that homolytic cleavage occurs at a significantly faster rate compared to heterolytic cleavage .

Biological Implications

The biological significance of this compound lies in its role as a signaling molecule affecting platelet aggregation and vascular tone. The compound influences various cellular responses through its interaction with thromboxane receptors, leading to:

-

Increased platelet aggregation

-

Vasoconstriction

-

Modulation of inflammatory responses

Kinetic Parameters for Enzymatic Reactions

| Enzyme | V(max) (min−1) | K(M) (µM) |

|---|---|---|

| Prostacyclin Synthase | 1100 | ~60 |

| Thromboxane Synthase | 170 | ~80 |

These parameters indicate that prostacyclin synthase is more efficient in catalyzing reactions involving hydroperoxides compared to thromboxane synthase .

属性

CAS 编号 |

73151-69-6 |

|---|---|

分子式 |

C20H32O6 |

分子量 |

368.5 g/mol |

IUPAC 名称 |

(Z)-7-[(1R,3R,4S,5R)-3-[(E,3S)-3-hydroperoxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(26-23)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(21)22/h4,7,12-13,15-18,20,23H,2-3,5-6,8-11,14H2,1H3,(H,21,22)/b7-4-,13-12+/t15-,16+,17+,18+,20-/m0/s1 |

InChI 键 |

HOKLGACTDPUACN-YDQDXGRRSA-N |

SMILES |

CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)OO |

手性 SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H]2C[C@H](O2)O1)C/C=C\CCCC(=O)O)OO |

规范 SMILES |

CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)OO |

同义词 |

15-hydroperoxythromboxane A2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。